molecular formula C16H14BrNO4 B2892248 Methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate CAS No. 949969-59-9

Methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate

Cat. No. B2892248
CAS RN: 949969-59-9
M. Wt: 364.195
InChI Key: BCQGMQASOBNYHE-UHFFFAOYSA-N
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Description

“Methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of reagents in organic synthesis . For instance, Methyl 4-bromobenzoate is used as a reagent in organic synthesis . It can stimulate microbial dechlorination of PCBs. By condensing methyl 4-bromobenzoate with 3-buten-1-ol, 4-(4-methylphenyl)butanal can be obtained .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve electrophilic substitution . For instance, Methyl 2-Bromomethylbenzoate is a reactant in the preparation of Methyl 2-((4-(2-(2-methylphenoxy)acetyl)piperazin-1-yl)methyl)benzoate with neuroprotective activity .

Scientific Research Applications

Optical and Electronic Materials

Research on polymers incorporating units similar to Methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate demonstrates their potential in reversible optical storage technologies. Meng et al. (1996) synthesized copolymers that exhibit high photoinduced birefringence, suggesting applications in optical data storage and photonic devices due to the cooperative motion of polar side groups in amorphous polymers Meng, X., Natansohn, A., Barrett, C., & Rochon, P. (1996). Azo Polymers for Reversible Optical Storage. 10. Cooperative Motion of Polar Side Groups in Amorphous Polymers. Macromolecules, 29(3), 946-952.

Medicinal Chemistry and Drug Design

Studies on derivatives of Methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate reveal applications in medicinal chemistry, particularly in the design of new drugs. For instance, compounds with similar structures have been synthesized and evaluated for their potential as antimicrobial agents and inhibitors of enzymes like tyrosinase and human mast cell tryptase, indicating their relevance in developing treatments for various diseases. One study by Kwong et al. (2017) on biphenyl ester derivatives, including those closely related to the query compound, showed significant anti-tyrosinase activities, suggesting potential uses in treating conditions like hyperpigmentation Kwong, H. C., Chidan Kumar, C. S., Mah, S., Chia, T. S., Quah, C., Loh, Z. H., Chandraju, S., & Lim, G. (2017). Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies. PLoS ONE, 12(1).

Chemical Synthesis and Material Science

In the field of chemical synthesis, related compounds have been utilized as intermediates in the synthesis of heterocyclic systems, indicating their value in constructing complex chemical architectures for various applications, including drug development and material science. Toplak et al. (1999) used similar compounds in the synthesis of fused pyrimidinones, demonstrating the versatility of these chemicals in synthesizing biologically active molecules Toplak, R., Svete, J., Grdadolnik, S., & Stanovnik, B. (1999). Methyl (Z)-2-[(Benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the Synthesis of Heterocyclic Systems. Synthesis of (Benzyloxycarbonyl)amino Substituted Fused Pyrimidinones. Collection of Czechoslovak Chemical Communications, 64(1), 177-189.

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it . For instance, Methyl 4-(bromomethyl)benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

methyl 2-[2-(4-bromoanilino)-2-oxoethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-21-16(20)13-4-2-3-5-14(13)22-10-15(19)18-12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQGMQASOBNYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate

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